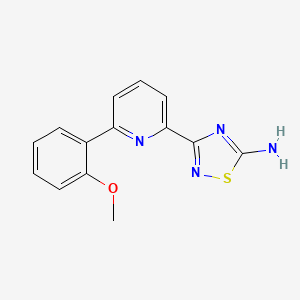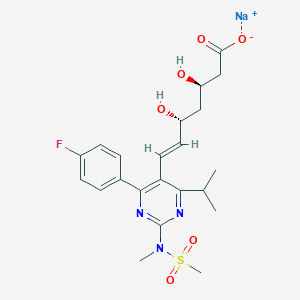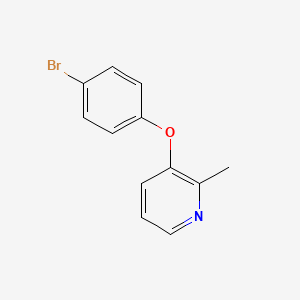
3-(4-Bromophenoxy)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenoxy)-2-methylpyridine is an organic compound with the molecular formula C12H10BrNO. This compound is characterized by a pyridine ring substituted with a bromophenoxy group at the 3-position and a methyl group at the 2-position. It is a member of the broader class of phenoxypyridines, which are known for their diverse applications in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2-methylpyridine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-3-hydroxypyridine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Bromophenoxy)-2-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with appropriate ligands.
Major Products Formed
Nucleophilic Substitution: Various substituted phenoxypyridines.
Oxidation: 3-(4-Bromophenoxy)-2-carboxypyridine.
Reduction: 3-(4-Bromophenoxy)-2-methylaminopyridine.
Coupling Reactions: Biaryl derivatives.
科学研究应用
3-(4-Bromophenoxy)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromophenoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenoxy)-2-methylpyridine
- 3-(4-Fluorophenoxy)-2-methylpyridine
- 3-(4-Methoxyphenoxy)-2-methylpyridine
Uniqueness
3-(4-Bromophenoxy)-2-methylpyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
属性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC 名称 |
3-(4-bromophenoxy)-2-methylpyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,1H3 |
InChI 键 |
PHXFTVHPVZLGMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)OC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


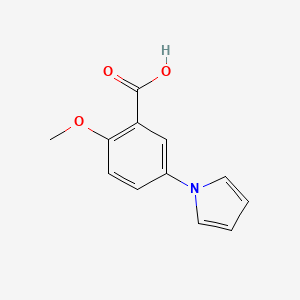

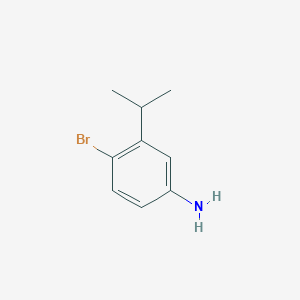




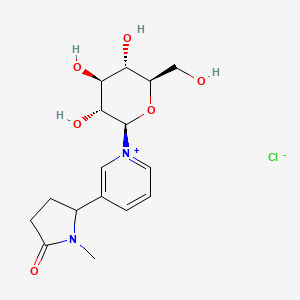
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)



